2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide
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Overview
Description
2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide is a synthetic organic compound that features a phenoxy group with a formyl substituent and an acetamide group linked to a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with an appropriate halide under basic conditions.
Acetamide Formation: The phenoxy intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide derivative.
Tetrahydrofuran Substitution: Finally, the acetamide derivative is reacted with tetrahydrofuran-2-ylmethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-(4-Carboxy-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide.
Reduction: 2-(4-Hydroxymethyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Compounds with phenoxy and acetamide groups are often studied for their catalytic properties in organic reactions.
Materials Science: These compounds can be used as building blocks for the synthesis of polymers and advanced materials.
Biology and Medicine
Drug Development: The structural features of this compound make it a candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its reactive functional groups.
Pharmaceuticals: Intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The formyl and acetamide groups could form hydrogen bonds or covalent bonds with target molecules, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Formyl-phenoxy)-acetamide: Lacks the tetrahydrofuran moiety.
N-(tetrahydro-furan-2-ylmethyl)-acetamide: Lacks the phenoxy and formyl groups.
Uniqueness
2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a formyl group and a tetrahydrofuran moiety makes it versatile for various applications.
Properties
IUPAC Name |
2-(4-formylphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-9-11-3-5-12(6-4-11)19-10-14(17)15-8-13-2-1-7-18-13/h3-6,9,13H,1-2,7-8,10H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNPEJZMSXAKQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390334 |
Source
|
Record name | 2-(4-Formylphenoxy)-N-[(oxolan-2-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49725206 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
680992-22-7 |
Source
|
Record name | 2-(4-Formylphenoxy)-N-[(oxolan-2-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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